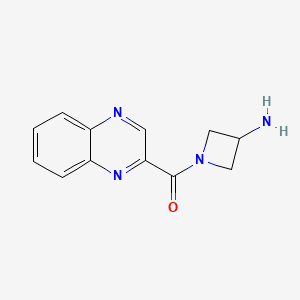

(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone

Description

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-quinoxalin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c13-8-6-16(7-8)12(17)11-5-14-9-3-1-2-4-10(9)15-11/h1-5,8H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKUIJRHUGFTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Quinoxaline Derivatives

Quinoxaline derivatives are commonly synthesized via condensation reactions between o-phenylenediamines and 1,2-dicarbonyl compounds (e.g., diketones or α-keto acids). This method is well-documented and allows for various substitutions on the quinoxaline ring, which can be tailored for subsequent coupling reactions.

- Typical reaction : o-Phenylenediamine + 1,2-dicarbonyl compound → Quinoxaline core.

- Variations include different substituents on the phenyl ring or dicarbonyl component to modulate electronic properties.

Alternative methods reported include oxidative cyclization and metal-catalyzed approaches to access quinoxaline derivatives with specific functional groups suitable for further derivatization.

Synthesis of 3-Aminoazetidine Derivative

The azetidine ring, a four-membered nitrogen-containing heterocycle, is synthesized through:

- Cyclization of appropriate amino alcohols or haloalkylamines.

- Functionalization to introduce the amino group at the 3-position.

The 3-aminoazetidine can be prepared by selective amination or by ring closure strategies that ensure the amino group is positioned correctly for coupling.

Coupling to Form (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone

The key step in the preparation is the formation of the amide bond between the quinoxalin-2-yl carbonyl moiety and the 3-aminoazetidine.

Amide bond formation methods :

- Use of activated carboxylic acid derivatives such as acid chlorides or anhydrides derived from quinoxaline-2-carboxylic acid.

- Coupling reagents like carbodiimides (e.g., EDC, DCC) or phosphazene bases to facilitate amide bond formation.

- Microwave-assisted synthesis has been reported to improve reaction rates and yields.

-

- Solvents such as acetonitrile or toluene.

- Heating under reflux or microwave irradiation.

- Use of bases like triethylamine to neutralize acids formed during coupling.

This methodology is supported by patent literature and medicinal chemistry research where similar quinoxaline-amide compounds have been synthesized.

Representative Synthetic Route (Based on Related Quinoxaline Derivatives)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of quinoxaline-2-carboxylic acid | Condensation of o-phenylenediamine + diketone | Quinoxaline core with carboxylic acid at 2-position |

| 2 | Conversion to acid chloride | SOCl2 or oxalyl chloride | Quinoxaline-2-carbonyl chloride |

| 3 | Preparation of 3-aminoazetidine | Cyclization of haloalkylamine precursor | 3-Aminoazetidine |

| 4 | Coupling of acid chloride with 3-aminoazetidine | Reaction in presence of base (e.g., TEA) in aprotic solvent, possibly microwave-assisted | (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone |

Analytical and Research Findings

- Yields and Purity : Microwave-assisted coupling reactions have shown improved yields (typically 70-90%) and reduced reaction times compared to conventional heating.

- Structural Confirmation : Products are confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy, verifying the amide linkage and integrity of both quinoxaline and azetidine moieties.

- Optimization : Variations in solvent, temperature, and base type have been studied to optimize yield and purity. For example, triethylamine as a base in refluxing toluene is effective for secondary amines, while microwave-assisted acetonitrile reactions favor primary amines.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at positions ortho to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted quinoxaline derivatives with various functional groups attached.

Scientific Research Applications

Common Reactions

- Oxidation : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

- Reduction : Achieved with sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitutions can occur at the quinoxaline ring.

Chemistry

(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone is utilized as a building block in synthetic chemistry. It can be modified to create various derivatives that may exhibit enhanced properties or new functionalities.

Biology

Research has indicated its potential as a bioactive compound. Studies are exploring its antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacological applications. The mechanism of action may involve interaction with specific enzymes or receptors, influencing cellular signaling pathways related to cell proliferation and apoptosis .

Medicine

The compound shows promise in drug development, particularly targeting enzymes involved in critical signaling pathways such as phosphatidylinositol 3-kinase (PI3K). Inhibitors of PI3K are being researched for their roles in treating diseases characterized by abnormal cell signaling, including cancer and diabetes .

Industry

In industrial applications, (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone is explored for developing materials with specific electronic or optical properties. Its unique structure may lead to advancements in material science and nanotechnology.

Case Studies

A review of existing literature reveals several case studies highlighting the compound's applications:

- Antimicrobial Activity : A study demonstrated that derivatives of quinoxaline compounds exhibit significant antibacterial activity against various strains, suggesting that (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone could lead to the development of new antibiotics .

- Cancer Research : Investigations into the anticancer effects of quinoxaline derivatives have shown promising results, indicating that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the azetidine ring can enhance binding affinity and specificity. The compound may also modulate signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Key Observations :

- Substituents like bromo or methoxy groups on the quinoline/quinoxaline core influence melting points and reactivity .

Photophysical and Electronic Properties

Fluorescent indoloquinoxaline derivatives (e.g., compounds 1–4 in ) exhibit notable photophysical behavior:

| Property | Target Compound* | Indoloquinoxaline Derivatives (e.g., Dye 1) | Quinolin-2-yl Analogs (e.g., 3a) |

|---|---|---|---|

| Emission Wavelength | Not reported | 435–614 nm (solution); AIE in solid state | Not reported |

| Stokes Shift | Not reported | 70–136 nm (solvent-dependent) | Not reported |

| HOMO/LUMO (eV) | Not reported | LUMO: −3.65 to −3.98 | Not reported |

| AIE Activity | Not reported | Yes (e.g., 10x intensity at 95% water) | No |

*Inferred from structural analogs.

Key Observations :

- Indoloquinoxaline derivatives demonstrate aggregation-induced emission (AIE), making them suitable for solid-state optoelectronic applications .

- The target compound’s 3-aminoazetidine group may alter HOMO/LUMO levels compared to indoloquinoxalines, affecting charge transport properties.

Biological Activity

The compound (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone can be represented as follows:

This compound consists of an azetidine ring substituted with an amino group and a quinoxaline moiety, which is known for its diverse biological activities.

The biological activity of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone is primarily attributed to its interaction with specific cellular pathways:

- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : Compounds with similar structures have been shown to inhibit PI3K, a critical enzyme involved in various signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor growth in malignancies such as breast and ovarian cancer .

- Histamine H4 Receptor Antagonism : Quinoxaline derivatives have been identified as antagonists of the histamine H4 receptor, which plays a significant role in inflammatory responses. This antagonism can potentially alleviate conditions related to inflammation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone and related compounds:

Study 1: Anticancer Activity

A study investigated the effects of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone on various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a therapeutic agent in oncology. The mechanism involved apoptosis induction through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its ability to inhibit histamine-induced inflammatory responses in vitro. The findings demonstrated that it effectively reduced cytokine release from immune cells, highlighting its potential application in treating allergic and autoimmune conditions.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between azetidine and quinoxaline precursors. For example, azetidine derivatives often require activation via coupling agents (e.g., EDCI or HATU) to form methanone linkages. Temperature control (70–100°C) and solvent selection (e.g., DMF or THF) are critical for yield optimization. Catalysts like palladium or copper may enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction kinetics should be monitored using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidine and quinoxaline moieties, with characteristic peaks for amino groups (~δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups. Purity ≥95% should be validated via HPLC with UV detection .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) reveal its compatibility with biological assays. Stability studies (pH 3–10, 25–50°C) indicate degradation under strongly acidic/basic conditions, requiring storage at −20°C in inert atmospheres. Kinetic stability can be assessed via accelerated degradation studies using Arrhenius plots .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : DFT methods (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Partial charge analysis identifies reactive centers (e.g., the amino group in azetidine). Transition state modeling explains regioselectivity in substitution reactions. Comparative studies with experimental NMR/IR data validate computational models .

Q. What strategies resolve contradictions in reported biological activity data for similar azetidine-quinoxaline hybrids?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analyses of structure-activity relationship (SAR) studies highlight the impact of substituents: electron-withdrawing groups on quinoxaline enhance antibacterial activity, while bulky azetidine substituents reduce cytotoxicity. Dose-response curves and orthogonal assays (e.g., SPR for target binding) validate mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological profiles?

- Methodological Answer : Systematic substitution at the azetidine (C3-amino group) and quinoxaline (C2/C6 positions) modifies bioactivity. For example:

- Azetidine modifications : Introducing methyl or trifluoromethyl groups enhances metabolic stability.

- Quinoxaline modifications : Adding halogens (Cl, F) improves membrane permeability.

Parallel synthesis and high-throughput screening (HTS) assess libraries of derivatives. Pharmacokinetic parameters (logP, PSA) are optimized using QSAR models .

Q. What experimental and computational approaches address low yields in multi-step syntheses?

- Methodological Answer : Reaction optimization via Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity). Flow chemistry improves scalability and reduces side reactions. Computational tools (e.g., Schrödinger’s Maestro) predict competing pathways. Mid-step intermediates are characterized via LC-MS to isolate bottlenecks .

Q. How do crystallographic studies inform the conformational flexibility of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and torsion strains. For example, the azetidine ring typically adopts a puckered conformation, while the quinoxaline moiety remains planar. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking), guiding co-crystal design for enhanced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.